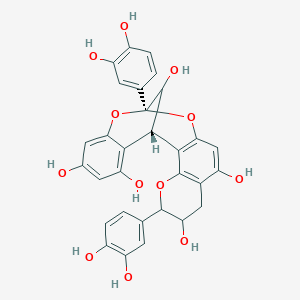
ProcyanidinA1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Procyanidin A1 is a type of procyanidin, which belongs to the class of flavonoids known as proanthocyanidins. These compounds are naturally occurring polyphenols found in various plants, including fruits, vegetables, nuts, and seeds. Procyanidin A1 is particularly noted for its antioxidant, anti-inflammatory, and potential therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Procyanidin A1 can be synthesized through the oxidative coupling of catechin and epicatechin units. The reaction typically involves the use of oxidizing agents such as ferric chloride or silver nitrate under controlled conditions to facilitate the coupling process .
Industrial Production Methods: Industrial production of procyanidin A1 often involves extraction from natural sources, such as grape seeds, cocoa, and pine bark. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Procyanidin A1 undergoes various chemical reactions, including:
Oxidation: Procyanidin A1 can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to yield catechin and epicatechin monomers.
Substitution: Procyanidin A1 can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, silver nitrate.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, ethanol, water.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Catechin, epicatechin.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a natural antioxidant in food preservation and stabilization of food colors.
Biology: Investigated for its role in modulating cellular oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, cancer, and inflammatory conditions
Wirkmechanismus
Procyanidin A1 exerts its effects primarily through its antioxidant and anti-inflammatory properties. It scavenges free radicals, thereby reducing oxidative stress. Additionally, it modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways . These actions result in the inhibition of pro-inflammatory cytokines and the promotion of cellular defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
Procyanidin B1: A dimeric procyanidin with similar antioxidant properties but different structural configuration.
Procyanidin B2: Another dimeric procyanidin known for its cardiovascular benefits.
Catechin and Epicatechin: Monomeric units that form the building blocks of procyanidins.
Uniqueness: Procyanidin A1 is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to modulate multiple signaling pathways and its potent antioxidant properties make it a valuable compound for various therapeutic applications .
Eigenschaften
Molekularformel |
C30H24O12 |
|---|---|
Molekulargewicht |
576.5 g/mol |
IUPAC-Name |
(1S,13R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21?,26-,27?,29?,30+/m0/s1 |
InChI-Schlüssel |
NSEWTSAADLNHNH-HGVDIQKESA-N |
Isomerische SMILES |
C1C(C(OC2=C1C(=CC3=C2[C@H]4C([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


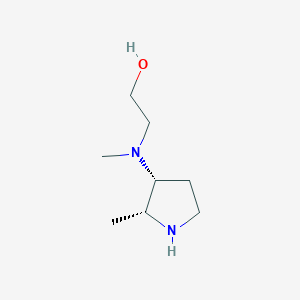
![tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate](/img/structure/B13072494.png)
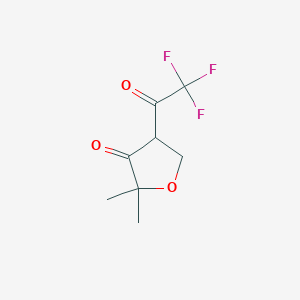
![6,8-Dichloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B13072498.png)
![3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072509.png)
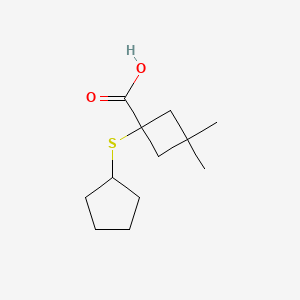

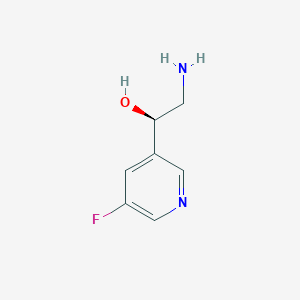
![2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13072536.png)

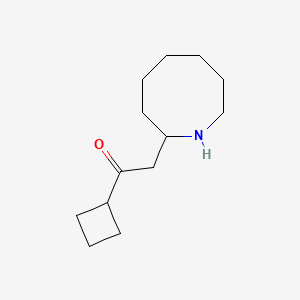
![({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene](/img/structure/B13072551.png)
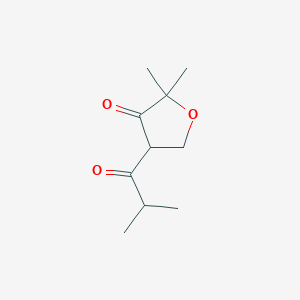
![Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)
